

Preliminary Investigation of Cobalt Oxalate Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oxalic acid (cobalt)*

Cat. No.: *B15135407*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the reactivity of cobalt oxalate (CoC_2O_4), a compound of interest in materials science and as a precursor for various cobalt-based materials. This document details its thermal decomposition behavior in different atmospheric conditions, its synthesis via precipitation, and its fundamental physicochemical properties. Detailed experimental protocols for key analytical techniques are provided, alongside visual representations of its reaction pathways to facilitate a deeper understanding of its chemical behavior. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and application of cobalt compounds.

Introduction

Cobalt oxalate is an inorganic compound that serves as a crucial precursor in the synthesis of cobalt catalysts and cobalt metal powder for powder-metallurgical applications.^[1] Its reactivity, particularly its thermal decomposition, is of significant interest as it provides a pathway to produce cobalt oxides and metallic cobalt with controlled morphology and purity. Understanding the nuances of cobalt oxalate's chemical behavior is essential for its effective utilization in various scientific and industrial fields, including materials science and potentially as a precursor in the synthesis of novel therapeutic agents. While direct applications in drug development are not extensively documented, the broader field of cobalt complexes in medicine suggests the

potential for its derivatives.^[2] This guide aims to provide a detailed overview of the fundamental reactivity of cobalt oxalate, supported by experimental data and procedural outlines.

Physicochemical Properties

Cobalt oxalate typically exists as a dihydrate ($\text{CoC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) or a tetrahydrate ($\text{CoC}_2\text{O}_4 \cdot 4\text{H}_2\text{O}$), with the dihydrate being a common form for reactivity studies.^[3] It is a pinkish powder that is sparingly soluble in water.^[4] The solubility product constant (K_{sp}) for cobalt(II) oxalate is not widely reported in readily available chemical literature; however, its low solubility is evident from its synthesis by precipitation. For context, the K_{sp} of other cobalt(II) salts like cobalt(II) carbonate (CoCO_3) and cobalt(II) hydroxide (Co(OH)_2) are approximately 1.0×10^{-10} and 1.3×10^{-15} , respectively.

Table 1: Physicochemical Properties of Cobalt(II) Oxalate

Property	Value	References
Chemical Formula	CoC_2O_4 (anhydrous)	[5]
$\text{CoC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ (dihydrate)	[6]	
Molar Mass	146.95 g/mol (anhydrous)	[5]
182.98 g/mol (dihydrate)	[6]	
Appearance	Pink powder	[4] [7]
Melting Point	Decomposes upon heating (around 230-250°C)	[8] [9]
Solubility in Water	Sparingly soluble	[4]

Synthesis of Cobalt(II) Oxalate Dihydrate

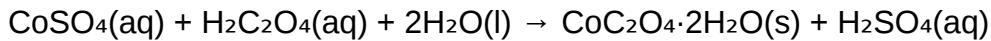
A common and straightforward method for the synthesis of cobalt(II) oxalate dihydrate is through a precipitation reaction involving a soluble cobalt(II) salt and a solution of oxalic acid or an alkali metal oxalate.^{[10][11]}

Experimental Protocol: Precipitation Synthesis

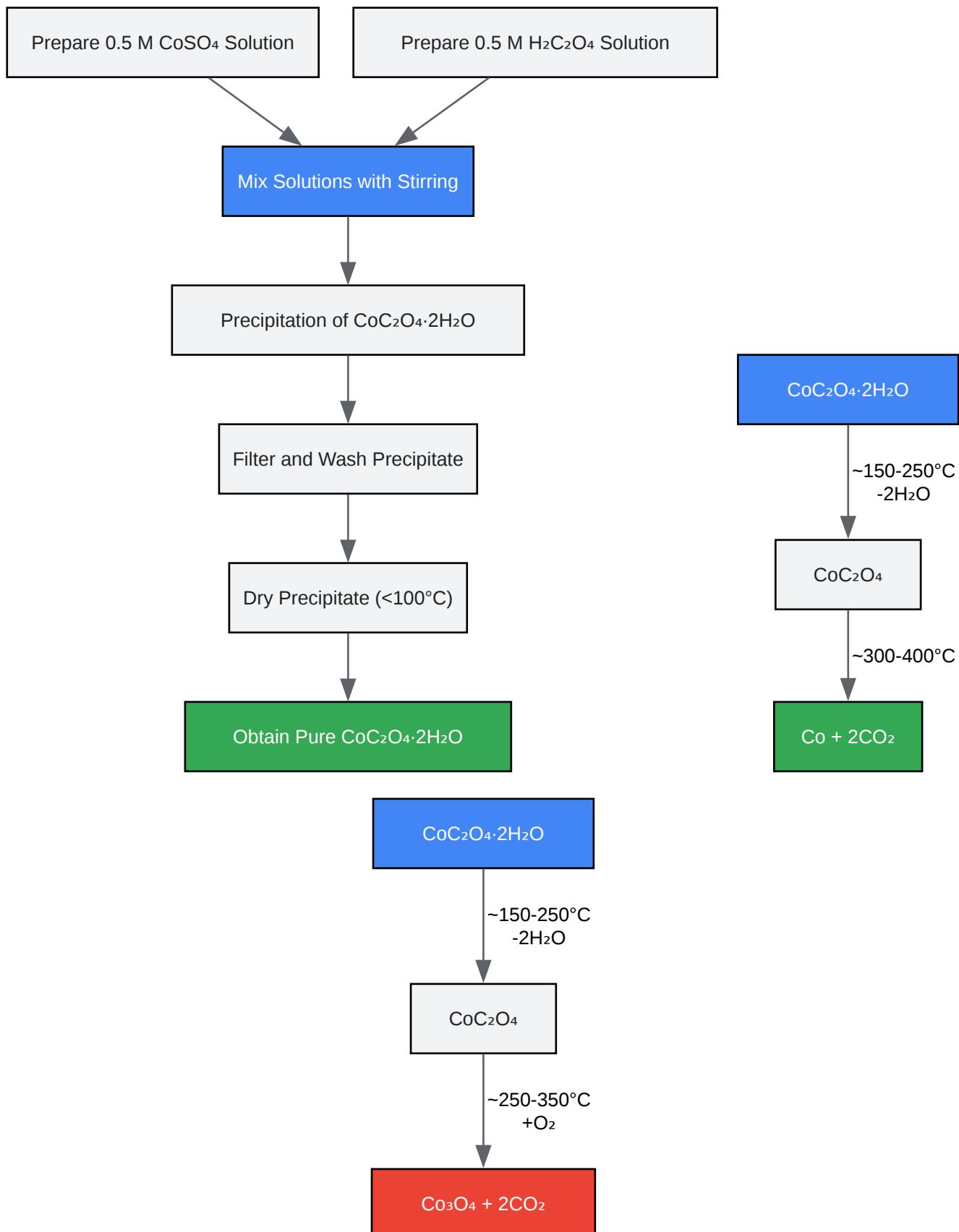
This protocol outlines the synthesis of cobalt(II) oxalate dihydrate from cobalt(II) sulfate and oxalic acid.

Materials:

- Cobalt(II) sulfate heptahydrate ($\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$)
- Oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Drying oven


Procedure:

- Prepare Reactant Solutions:
 - Prepare a 0.5 M solution of cobalt(II) sulfate by dissolving the appropriate amount of $\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$ in deionized water.
 - Prepare a 0.5 M solution of oxalic acid by dissolving the appropriate amount of $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ in deionized water.
- Precipitation:
 - Place the cobalt(II) sulfate solution in a beaker on a magnetic stirrer.
 - Slowly add the oxalic acid solution to the cobalt(II) sulfate solution while stirring continuously.
 - A pink precipitate of cobalt(II) oxalate dihydrate will form immediately.


- Continue stirring the mixture for 30-60 minutes to ensure complete precipitation.
- Isolation and Washing:
 - Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.
 - Wash the precipitate with deionized water several times to remove any unreacted reagents and byproducts.
 - Finally, wash the precipitate with ethanol to aid in drying.
- Drying:
 - Dry the collected cobalt(II) oxalate dihydrate in a drying oven at a temperature below 100°C to avoid premature dehydration. Dry until a constant weight is achieved.

Reaction Pathway

The precipitation of cobalt(II) oxalate dihydrate can be represented by the following chemical equation:

A simplified logical workflow for the synthesis is depicted below.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Inspirations of Cobalt Oxide Nanoparticle Based Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Decomposition of Cobalt Oxalate | Semantic Scholar [semanticscholar.org]
- 4. Cobaltous oxalate - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Cobalt(II) oxalate - Wikipedia [en.wikipedia.org]
- 6. Buy Cobalt(II) oxalate dihydrate | 5965-38-8 [smolecule.com]
- 7. chemimpex.com [chemimpex.com]
- 8. COBALT(II) OXALATE | 814-89-1 [chemicalbook.com]
- 9. 草酸钴(II) 二水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Preliminary Investigation of Cobalt Oxalate Reactivity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15135407#preliminary-investigation-of-cobalt-oxalate-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com